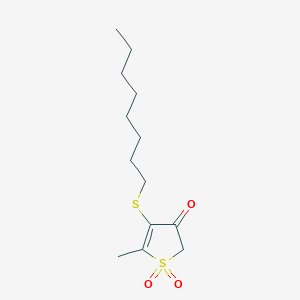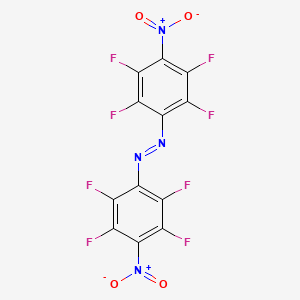
Azobenzene, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro- is a derivative of azobenzene, a compound characterized by the presence of a N=N double bond linking two phenyl rings. This particular derivative is distinguished by the substitution of eight fluorine atoms and two nitro groups on the phenyl rings, resulting in the molecular formula C12F8N4O4 . Azobenzene compounds are known for their photoisomerization properties, making them valuable in various scientific and industrial applications .
準備方法
The synthesis of azobenzene derivatives typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds . For the specific preparation of Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro-, the following steps are generally followed:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with fluorinated aromatic compounds under controlled conditions to form the azobenzene derivative.
化学反応の分析
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized to form azoxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro- has several scientific research applications:
Photoresponsive Materials: Due to its photoisomerization properties, it is used in the development of photoresponsive materials for optical data storage and molecular switches.
Chemical Sensing: The compound is employed in chemical sensors for detecting various analytes based on changes in its optical properties.
Biological Probes: It is used as a molecular probe in biological studies to investigate cellular processes and signaling pathways.
Organic Electronics: The compound is utilized in the fabrication of organic transistors and other electronic devices.
作用機序
The primary mechanism of action of Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro- involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This photoisomerization process alters the compound’s physical and chemical properties, enabling its use in various applications . The molecular targets and pathways involved in this process include the interaction of the compound with light and its subsequent effect on the electronic structure of the molecule .
類似化合物との比較
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro- can be compared with other azobenzene derivatives such as:
Azobenzene: The simplest form, without any substituents, used widely in dye and pigment industries.
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dibromo-: Similar to the dinitro derivative but with bromine atoms instead of nitro groups, used in different chemical applications.
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dicyano-: Contains cyano groups, offering different reactivity and applications.
The uniqueness of Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro- lies in its specific substitution pattern, which imparts distinct photoresponsive and electronic properties, making it suitable for specialized applications in scientific research and industry .
特性
CAS番号 |
74632-45-4 |
|---|---|
分子式 |
C12F8N4O4 |
分子量 |
416.14 g/mol |
IUPAC名 |
bis(2,3,5,6-tetrafluoro-4-nitrophenyl)diazene |
InChI |
InChI=1S/C12F8N4O4/c13-1-5(17)11(23(25)26)6(18)2(14)9(1)21-22-10-3(15)7(19)12(24(27)28)8(20)4(10)16 |
InChIキー |
JBCCBHWUUHQYOE-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F)N=NC2=C(C(=C(C(=C2F)F)[N+](=O)[O-])F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



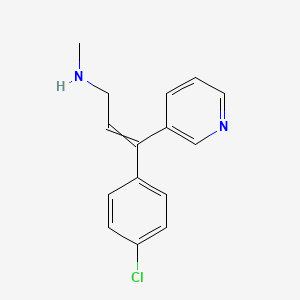
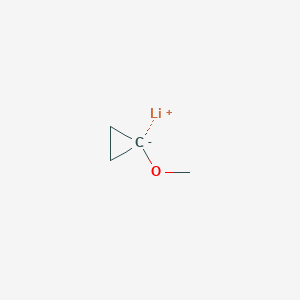

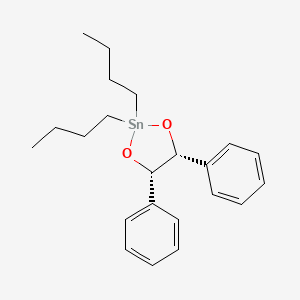


![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)
![2-{[(9H-Carbazol-9-YL)amino]methyl}phenol](/img/structure/B14449515.png)

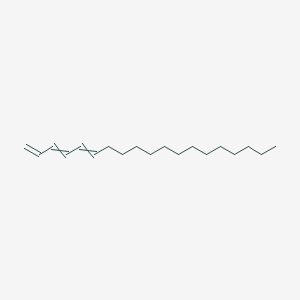

![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)
